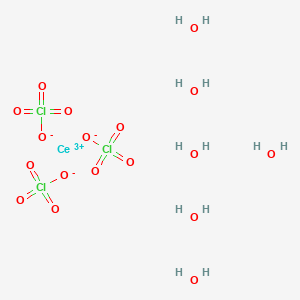
Cerium(III) perchlorate 6-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(III) perchlorate 6-hydrate is a chemical compound with the formula Ce(ClO4)3·6H2O. It is a white crystalline substance that is highly soluble in water and is known for its strong oxidizing properties. This compound is used in various scientific and industrial applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(III) perchlorate 6-hydrate can be synthesized by reacting cerium(III) oxide (Ce2O3) or cerium(III) carbonate (Ce2(CO3)3) with perchloric acid (HClO4). The reaction typically involves dissolving the cerium compound in a dilute solution of perchloric acid, followed by crystallization to obtain the hydrated form. The reaction can be represented as follows: [ Ce2O3 + 6HClO4 + 12H2O \rightarrow 2Ce(ClO4)3·6H2O ]
Industrial Production Methods: In industrial settings, this compound is produced by treating cerium(III) hydroxide with perchloric acid. The solution is then evaporated to obtain the crystalline product. The process is carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Cerium(III) perchlorate 6-hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cerium(III) perchlorate can be oxidized to cerium(IV) perchlorate using strong oxidizing agents such as hydrogen peroxide (H2O2) in acidic conditions.
Reduction: It can be reduced back to cerium(III) using reducing agents like sodium borohydride (NaBH4).
Substitution: The perchlorate ions can be substituted with other anions in the presence of suitable reagents.
Major Products Formed:
Oxidation: Cerium(IV) perchlorate (Ce(ClO4)4)
Reduction: Cerium(III) compounds such as cerium(III) chloride (CeCl3)
Substitution: Various cerium salts depending on the substituting anion
Scientific Research Applications
Cerium(III) perchlorate 6-hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a catalyst in organic synthesis and as an oxidizing agent in various chemical reactions.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique redox properties.
Industry: Utilized in the production of specialty chemicals and in the purification of other rare earth elements.
Mechanism of Action
Cerium(III) perchlorate 6-hydrate can be compared with other cerium compounds such as cerium(III) chloride (CeCl3) and cerium(IV) oxide (CeO2).
Cerium(III) Chloride: Unlike cerium(III) perchlorate, cerium(III) chloride is primarily used in organic synthesis as a Lewis acid catalyst.
Cerium(IV) Oxide: Cerium(IV) oxide is widely used in catalysis, particularly in automotive catalytic converters and as a polishing agent for glass and semiconductors.
Uniqueness: this compound is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly valuable in applications requiring precise redox control.
Comparison with Similar Compounds
- Cerium(III) chloride (CeCl3)
- Cerium(IV) oxide (CeO2)
- Cerium(IV) sulfate (Ce(SO4)2)
Properties
Molecular Formula |
CeCl3H12O18 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
cerium(3+);triperchlorate;hexahydrate |
InChI |
InChI=1S/Ce.3ClHO4.6H2O/c;3*2-1(3,4)5;;;;;;/h;3*(H,2,3,4,5);6*1H2/q+3;;;;;;;;;/p-3 |
InChI Key |
KGYONDOWIDQLMY-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B15285929.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
![sodium,[(2R)-2,3-di(tetradecanoyloxy)propyl] hydrogen phosphate](/img/structure/B15285937.png)
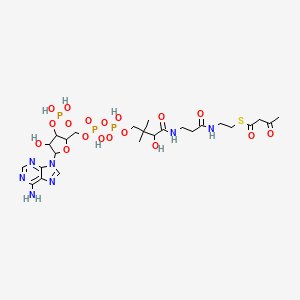
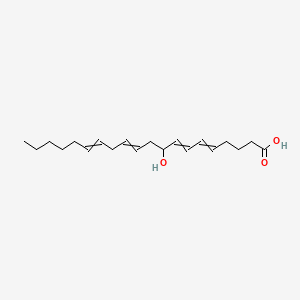
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)
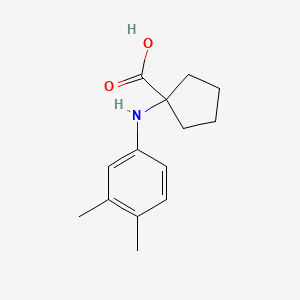
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
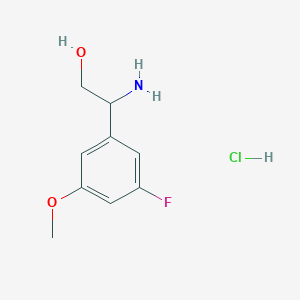
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)

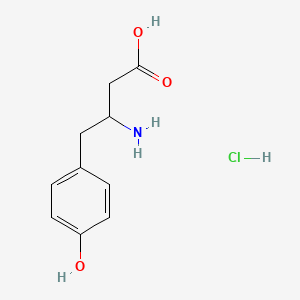
![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
